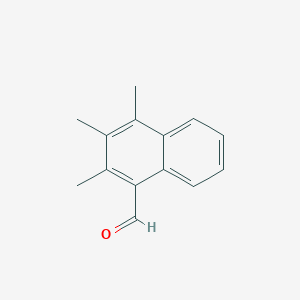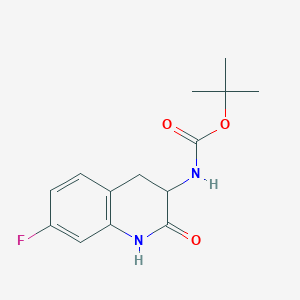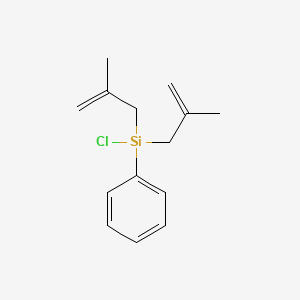
Chloro-bis(2-methylprop-2-enyl)-phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro-bis(2-methylprop-2-enyl)-phenylsilane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two 2-methylprop-2-enyl groups, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-bis(2-methylprop-2-enyl)-phenylsilane typically involves the reaction of phenylsilane with 2-methylprop-2-enyl chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Chloro-bis(2-methylprop-2-enyl)-phenylsilane can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Addition Reactions: The 2-methylprop-2-enyl groups can participate in addition reactions with electrophiles, leading to the formation of more complex molecules.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenylsilane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Addition Reactions: Electrophiles such as halogens or acids are used in these reactions. The reactions are often conducted at low temperatures to control the reaction rate and selectivity.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the phenyl group.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Addition Reactions: Products include more complex organosilicon molecules with additional functional groups.
Oxidation Reactions: Products include phenylsilane derivatives with oxidized functional groups.
Scientific Research Applications
Chloro-bis(2-methylprop-2-enyl)-phenylsilane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the development of new catalysts and reagents for organic synthesis.
Biology: Investigated for its potential use in the modification of biomolecules and the development of new biocompatible materials.
Medicine: Explored for its potential use in drug delivery systems and as a component in the design of new pharmaceuticals.
Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings. It is also used in the development of new materials for electronics and photonics.
Mechanism of Action
The mechanism of action of Chloro-bis(2-methylprop-2-enyl)-phenylsilane involves its ability to form stable bonds with various nucleophiles and electrophiles. The silicon atom in the compound can act as a Lewis acid, facilitating the formation of new chemical bonds. The 2-methylprop-2-enyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Chloro-diphenylsilane: Similar structure but with two phenyl groups instead of 2-methylprop-2-enyl groups.
Chloro-trimethylsilane: Similar structure but with three methyl groups instead of 2-methylprop-2-enyl and phenyl groups.
Chloro-methylphenylsilane: Similar structure but with one methyl group and one phenyl group instead of two 2-methylprop-2-enyl groups.
Uniqueness
Chloro-bis(2-methylprop-2-enyl)-phenylsilane is unique due to the presence of both 2-methylprop-2-enyl groups and a phenyl group bonded to the silicon atom. This combination of functional groups provides the compound with distinct reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19ClSi |
|---|---|
Molecular Weight |
250.84 g/mol |
IUPAC Name |
chloro-bis(2-methylprop-2-enyl)-phenylsilane |
InChI |
InChI=1S/C14H19ClSi/c1-12(2)10-16(15,11-13(3)4)14-8-6-5-7-9-14/h5-9H,1,3,10-11H2,2,4H3 |
InChI Key |
CEBWYAGECQNOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C[Si](CC(=C)C)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



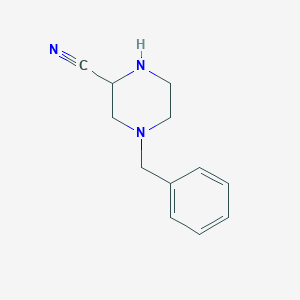
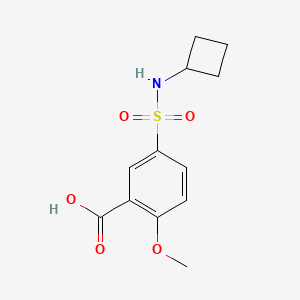
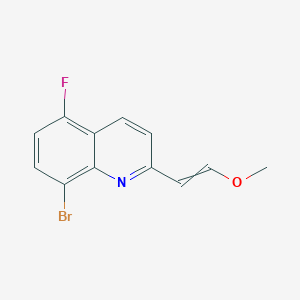
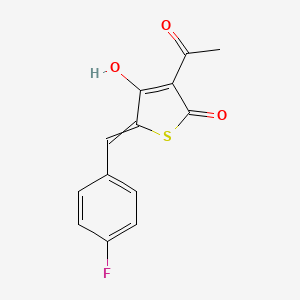
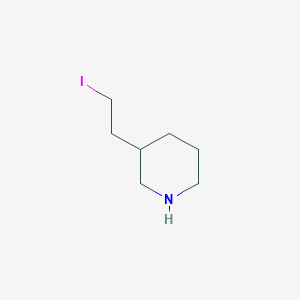
![1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione](/img/structure/B13980506.png)

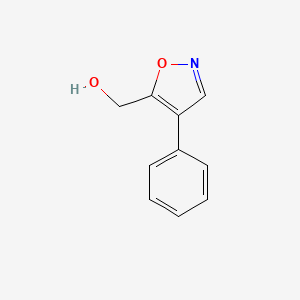
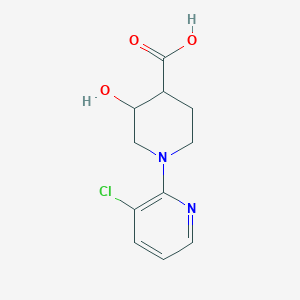
![1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone](/img/structure/B13980530.png)
![2-Isopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980541.png)
